An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1,5-benzoxazepine: Core Properties and Scientific Insights
An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1,5-benzoxazepine: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,5-Tetrahydro-1,5-benzoxazepine is a bicyclic heterocyclic compound featuring a benzene ring fused to a seven-membered oxazepine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties of 2,3,4,5-tetrahydro-1,5-benzoxazepine, including its physicochemical characteristics, spectral data, synthesis methodologies, and known pharmacological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Chemical and Physical Properties
2,3,4,5-Tetrahydro-1,5-benzoxazepine, with the chemical formula C₉H₁₁NO, is a foundational structure within the broader class of benzoxazepines.[1] Its core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| CAS Number | 7160-97-6 | [2] |
| Appearance | White to yellow to green solid (for related compounds) | Inferred from related structures |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Characterization
Detailed spectroscopic data for the parent 2,3,4,5-tetrahydro-1,5-benzoxazepine is not extensively published. However, based on the analysis of its derivatives and fundamental principles of spectroscopy, the following characteristic spectral features can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of 2,3,4,5-tetrahydro-1,5-benzoxazepine. The expected chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms and the aromatic ring currents. Conformational dynamics of the seven-membered ring can also affect the appearance of the spectra, potentially leading to broadened signals at room temperature.
-
¹H NMR: The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm. The methylene protons of the oxazepine ring would likely resonate between δ 2.5 and 4.5 ppm. The N-H proton would give rise to a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The aromatic carbons would have signals in the δ 110-150 ppm region. The aliphatic carbons of the seven-membered ring are expected to resonate in the upfield region of the spectrum.
For the related compound, 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol, some NMR data has been reported, which can serve as a reference for predicting the spectra of the parent compound.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,4,5-tetrahydro-1,5-benzoxazepine would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 (medium) | N-H stretch | Secondary amine |
| 3100-3000 (strong) | C-H stretch | Aromatic |
| 3000-2850 (medium) | C-H stretch | Aliphatic |
| 1600-1450 (medium) | C=C stretch | Aromatic ring |
| 1250-1020 (strong) | C-N stretch | Aliphatic amine |
| 1320-1000 (strong) | C-O stretch | Ether |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,3,4,5-tetrahydro-1,5-benzoxazepine is expected to show a molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve the cleavage of the seven-membered ring, leading to characteristic fragment ions. Studies on related 3-hydroxy derivatives have confirmed the utility of mass spectrometry in structural confirmation.[3]
Synthesis Methodologies
Several synthetic strategies have been developed for the construction of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Routes
A common approach to the synthesis of the 1,5-benzoxazepine ring system involves the reaction of an ortho-aminophenol derivative with a suitable three-carbon electrophile.
A representative synthetic scheme for a substituted derivative, 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol, involves the reaction of o-nitrophenol with epichlorohydrin, followed by catalytic reduction of the nitro group which facilitates the cyclization to form the benzoxazepine ring.[4]
Caption: General synthesis pathway for a substituted 2,3,4,5-tetrahydro-1,5-benzoxazepine.
More contemporary methods focus on efficiency and sustainability, such as one-pot multicomponent reactions and enzyme-catalyzed cascade reactions.[5][6][7]
Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1,5-benzoxazepine-3-ol
-
Step 1: A mixture of o-aminophenol and a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) is stirred at room temperature.
-
Step 2: The mixture is irradiated in a microwave oven.
-
Step 3: Epichlorohydrin is added, and the resulting mixture is subjected to further microwave irradiation.
-
Step 4: After cooling, the solvent is removed, and the residue is extracted and purified to yield the product.
Pharmacological Profile and Biological Significance
The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Derivatives of 2,3,4,5-tetrahydro-1,5-benzoxazepine have been investigated for their activity as agonists at nicotinic acetylcholine receptors. This line of research has been particularly fruitful, contributing to the development of varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation. While specific IC50 or Ki values for the parent compound are not widely reported, the affinity of various cholinergic drugs for nAChRs has been well-characterized, with agonists like nicotine and acetylcholine exhibiting nanomolar potency.[8]
Other Reported Activities
-
Opioid Analgesia: Early studies explored the potential of this scaffold in the development of opioid analgesics, though the parent compound itself was found to be inactive in analgesic assays.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Some derivatives have shown inhibitory activity against ACE, suggesting potential applications in the management of hypertension.
-
Neuroprotective Effects: Certain compounds related to this scaffold have demonstrated neuroprotective properties in preclinical studies, indicating their potential as leads for the treatment of neurodegenerative diseases.
Caption: Pharmacological relevance of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold.
Safety and Handling
Hazard Statements (inferred from related compounds):
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2,3,4,5-Tetrahydro-1,5-benzoxazepine represents a valuable and versatile scaffold in the field of drug discovery. Its unique structural features and demonstrated biological activities, particularly as a modulator of nicotinic acetylcholine receptors, underscore its importance. While further research is needed to fully characterize the physicochemical and pharmacological properties of the parent compound, the existing body of knowledge provides a solid foundation for the future design and synthesis of novel therapeutic agents based on this promising heterocyclic system.
References
- 1. Buy 2,3,4,5-Tetrahydro-1,5-benzoxazepine | 7160-97-6 [smolecule.com]
- 2. 2,3,4,5-Tetrahydro-1,5-benzoxazepine|lookchem [lookchem.com]
- 3. The synthesis and mass spectra of 3-hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.unitus.it [dspace.unitus.it]
- 8. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
